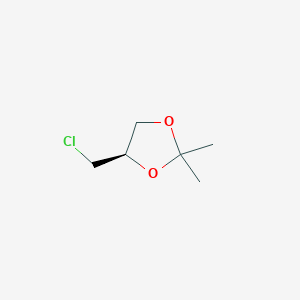
(R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane
概要
説明
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its appearance or state under standard conditions.
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve a series of chemical reactions, with specific reagents and conditions.Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry methods can be used to determine or predict molecular structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction, as well as the mechanism by which it occurs.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It could also involve computational predictions.科学的研究の応用
1. Conformational Analysis
- The conformation of compounds with the —OCHRO— group, including 1,3-dioxolanes like (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane, has been studied using infrared spectroscopy. These studies help in understanding the specific effects of oxygen lone pairs on the CH vibrator in these compounds (Saur et al., 1976).
2. Chiroptical Properties in Photoluminescence
- 2,2-Dimethyl-1,3-dioxolane derivatives exhibit cryptochirality, which has been studied using circularly polarised luminescence, particularly important in understanding photophysical properties (Amako et al., 2015).
3. Synthesis Applications
- 1,3-Dioxolanes, including derivatives of 2,2-Dimethyl-1,3-Dioxolane, have been synthesized using various catalysts, highlighting their versatility in chemical synthesis (Adams et al., 1999).
4. Spectroscopic and Acoustic Studies
- Spectroscopic and ultrasonic absorption studies on 1,3-dioxolan-2-ones, including chloromethyl derivatives, provide insights into their molecular structure and behavior (Pethrick et al., 1969).
5. Involvement in Complex Formation
- 2,2-Dimethyl-1,3-dioxolane derivatives have been utilized in the formation of complexes with metals like CoII and RhI, demonstrating their potential in coordination chemistry (Nindakova et al., 2005).
6. Stereochemical Studies
- Studies on stereochemical aspects of 1,3-dioxolane oxides, including 2,2-dimethyl derivatives, offer valuable insights for asymmetric synthesis and stereochemistry (Jones et al., 1984).
7. Catalytic Applications
- The use of 2,2-dimethyl-1,3-dioxolane derivatives in catalytic processes, such as enantioselective chlorination and bromination, highlights their importance in catalysis (Hintermann & Togni, 2000).
8. Applications in Polymer Chemistry
- 1,3-Dioxolanes, including methyl-substituted derivatives, have been explored for their polymerizability, which is crucial for understanding polymer chemistry (Okada et al., 1975).
9. Use in Transmission Oils
- Derivatives of 2,2-dimethyl-4-chloromethyl-1,3-dioxolane have been studied as additives to transmission oils, showing their practical applications in industrial chemistry (Novotorzhina et al., 2022).
Safety And Hazards
This would involve understanding the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are a common source of this information.
将来の方向性
This could involve speculation or educated predictions about new applications for the compound, new methods for its synthesis, or other future research directions.
特性
IUPAC Name |
(4R)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPOTXLWPZOESZ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane | |
CAS RN |
57044-24-3 | |
| Record name | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057044243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(+)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTC27N3WX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)
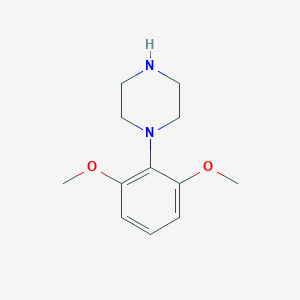
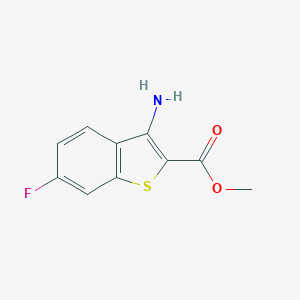
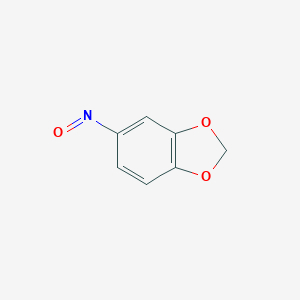
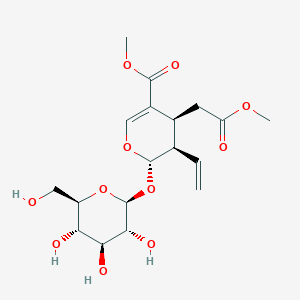

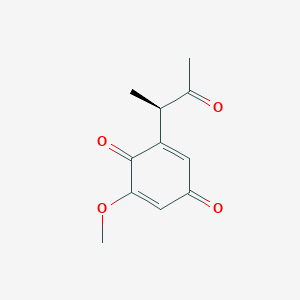
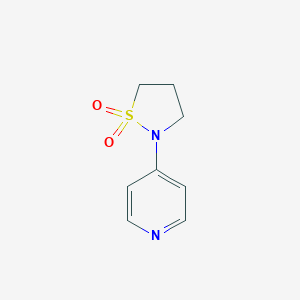
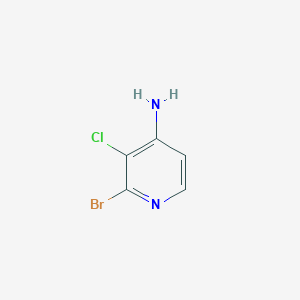
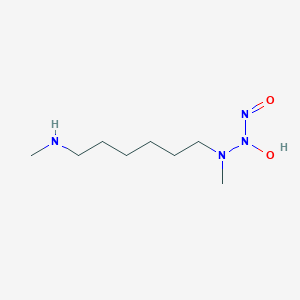
![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
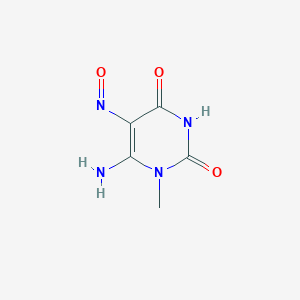
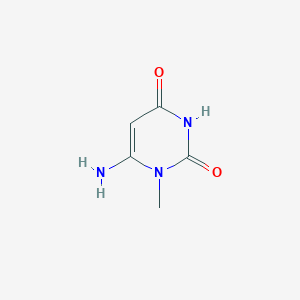
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)